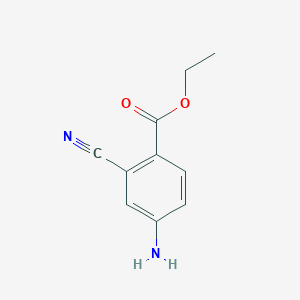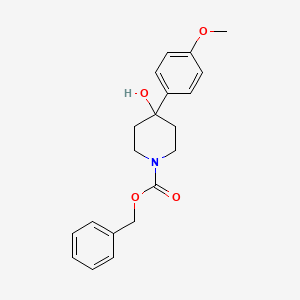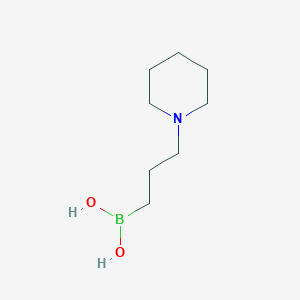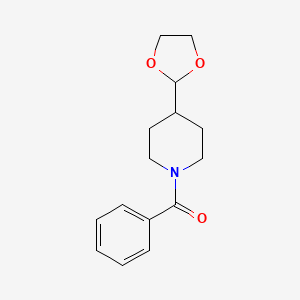
1-Benzoyl-4-(1,3-dioxolan-2-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzoyl-4-(1,3-dioxolan-2-yl)piperidine is a chemical compound that features a piperidine ring substituted with a benzoyl group and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzoyl-4-(1,3-dioxolan-2-yl)piperidine can be synthesized through a multi-step process. One common method involves the reaction of 4-piperidone with benzoyl chloride to form 1-benzoyl-4-piperidone. This intermediate is then reacted with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Benzoyl-4-(1,3-dioxolan-2-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: N-oxides of the original compound.
Reduction: Benzyl-substituted derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-Benzoyl-4-(1,3-dioxolan-2-yl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-Benzoyl-4-(1,3-dioxolan-2-yl)piperidine involves its interaction with specific molecular targets. The benzoyl group can interact with hydrophobic pockets in proteins, while the dioxolane ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
1-Benzoyl-4-piperidone: Lacks the dioxolane ring but shares the benzoyl-piperidine core.
4-(1,3-dioxolan-2-yl)piperidine: Lacks the benzoyl group but contains the dioxolane-piperidine structure.
1-Benzyl-4-piperidone: Similar structure but with a benzyl group instead of a benzoyl group
Uniqueness: 1-Benzoyl-4-(1,3-dioxolan-2-yl)piperidine is unique due to the presence of both the benzoyl and dioxolane groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C15H19NO3 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
[4-(1,3-dioxolan-2-yl)piperidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C15H19NO3/c17-14(12-4-2-1-3-5-12)16-8-6-13(7-9-16)15-18-10-11-19-15/h1-5,13,15H,6-11H2 |
InChI Key |
UQVZFZRSTZNSDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2OCCO2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[5-(3,5-Dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride](/img/structure/B13454944.png)

![{6,7-dihydro-4H-spiro[1,2-benzoxazole-5,1'-cyclopropan]-3-yl}methanol](/img/structure/B13454955.png)

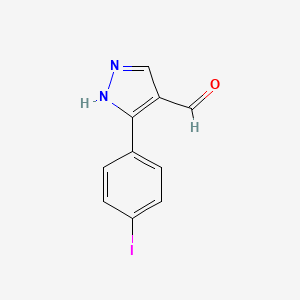
![2-{[(3aR,4S,6R,6aS)-6-{[(tert-butoxy)carbonyl]amino}-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-yl]oxy}aceticacid](/img/structure/B13454969.png)
![2-[(3-Aminopropyl)sulfanyl]ethan-1-ol](/img/structure/B13454984.png)
